N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Description
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda⁴-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide is a synthetic thienopyrazole derivative with a benzamide substituent. This compound belongs to a class of heterocyclic molecules characterized by a fused thiophene-pyrazole core, which is substituted at the 2-position with a 4-fluorophenyl group and at the 3-position with a 3,4-dimethylbenzamide moiety. The molecular weight of this compound is approximately 385.4 g/mol, with a topological polar surface area (TPSA) of ~92.4 Ų, indicating moderate solubility in polar solvents .
The compound’s complexity (as quantified by a complexity score of 564) arises from its polycyclic framework and multiple substituents, which may influence its physicochemical behavior and reactivity .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-12-3-4-14(9-13(12)2)20(25)22-19-17-10-27(26)11-18(17)23-24(19)16-7-5-15(21)6-8-16/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPQZDBKSOXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a dimethylbenzamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and scalable processes to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenated reagents and catalysts are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
The biological activity of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide has been investigated in various studies. Key findings include:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits notable anticancer properties. For instance, it has shown potential in inhibiting the growth of several cancer cell lines, including those associated with breast and lung cancers. The mechanism is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells .
- Anti-inflammatory Properties : In silico studies suggest that the compound may act as a potent inhibitor of specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This positions it as a candidate for further development as an anti-inflammatory agent .
- Antimicrobial Effects : Some studies have hinted at antimicrobial properties against various bacterial strains. The presence of the fluorine atom in its structure may enhance the compound's interaction with microbial targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its structure can significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased lipophilicity and potential receptor binding affinity |
| Alteration of side chains | Changes in selectivity for specific biological targets |
Case Studies
- Case Study on Anticancer Efficacy :
- In Vivo Studies :
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with three structurally related analogs, emphasizing substituent effects and computed physicochemical properties.
Table 1: Comparison of Key Properties
Estimated based on substituent contributions. *Derived from the 4-methoxy analog, adjusted for 3,4-dimethyl substitution.
Structural and Functional Differences
Substituent Effects: The target compound features a 3,4-dimethylbenzamide group, which increases lipophilicity (higher XLogP3 ~2.1 vs. 1.9 in the 4-methoxy analog) due to the addition of methyl groups. This substitution may enhance membrane permeability compared to the 4-methoxy analog . The cyclohexane analog replaces the benzamide with a cyclohexanecarboxamide, reducing aromaticity and polar surface area (TPSA = 87.7 vs. 92.4 Ų), which could improve metabolic stability but reduce solubility . The acetamide analog introduces a 2-(4-methoxyphenyl)acetamide chain, increasing molecular weight (409.5 g/mol) and rotatable bond count (5 vs.
Hydrogen Bonding and Solubility: The target compound and 4-methoxy analog share identical H-bond donor/acceptor counts, but the 3,4-dimethyl substitution in the target reduces polarity slightly, as reflected in its higher XLogP3. The cyclohexane analog’s lower TPSA (87.7 Ų) suggests reduced solubility in aqueous media compared to the target compound, aligning with its cycloaliphatic carboxamide group .
Synthetic Accessibility :
- The 4-methoxy analog (CAS 1009693-63-3) and cyclohexane analog (CAS 958587-50-3) are commercially available, indicating established synthetic routes . The target compound’s synthesis would likely follow similar pathways, with 3,4-dimethylbenzoyl chloride as a key reagent.
Computational and Experimental Insights
- XLogP3 and Lipophilicity : The target compound’s estimated XLogP3 (~2.1) places it within the optimal range for oral bioavailability (typically 1–3), comparable to its analogs .
- Crystallographic Data : Structural determinations for such compounds likely employ programs like SHELXL (for refinement) and ORTEP-III (for visualization), as evidenced by their widespread use in small-molecule crystallography .
Biological Activity
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno-pyrazole core substituted with a 4-fluorophenyl group and a dimethylbenzamide moiety. The molecular formula is C17H16FN3O2S, with a molecular weight of approximately 345.39 g/mol. The presence of the fluorine atom and thieno[3,4-c]pyrazole framework suggests potential interactions with biological targets that warrant investigation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth and metastasis. Studies have shown that thieno[3,4-c]pyrazoles can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators such as cyclin-dependent kinases (CDKs) .
- Case Studies : In vitro assays demonstrated that similar thieno-pyrazole derivatives reduced cell viability in various cancer cell lines (e.g., breast and lung cancer) by more than 50% at concentrations as low as 10 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Preliminary studies suggest that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was reported to be around 32 µg/mL for S. aureus .
- Antifungal Activity : It has shown promising results against several fungal strains, including Candida albicans, indicating its potential use in treating fungal infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell proliferation.
- Receptor Modulation : It could interact with various receptors (e.g., G-protein coupled receptors) influencing cellular responses associated with inflammation and cancer progression.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent apoptosis .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
